molecular formula C10H10BrN B6253664 4-bromo-3,5-dimethyl-1H-indole CAS No. 1360900-72-6

4-bromo-3,5-dimethyl-1H-indole

Cat. No.: B6253664
CAS No.: 1360900-72-6
M. Wt: 224.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-dimethyl-1H-indole typically involves the bromination of 3,5-dimethylindole. One common method is the electrophilic substitution reaction, where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and chemical research .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethyl-1H-indole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3,5-dimethyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dimethyl-1H-indole involves its interaction with various molecular targets and pathways. The bromine and methyl groups enhance its binding affinity to specific receptors and enzymes, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents provides a distinct set of properties that differentiate it from other indole derivatives .

Properties

CAS No.

1360900-72-6

Molecular Formula

C10H10BrN

Molecular Weight

224.1

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.